N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused to a pyrrolidine ring and a methanesulfonamide group. Pyrido-pyrimidine derivatives are widely studied in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism. This compound’s design likely aims to optimize binding affinity, selectivity, or pharmacokinetic properties through its unique substituents.
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-17(21(2,19)20)10-4-6-18(8-10)13-11-3-5-14-7-12(11)15-9-16-13/h3,5,7,9-10H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUFNJZFKLVANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of pyrido[3,4-d]pyrimidine derivatives with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate and conducted in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and cell signaling pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK/cyclin complexes and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its pyrido[3,4-d]pyrimidine scaffold, distinguishing it from related derivatives with pyrazolo[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine cores. Key structural differences include:
Key Observations :
- The pyrido core may offer distinct electronic properties compared to pyrazolo or thieno analogs, influencing target binding.
Physicochemical Properties
*Estimates based on structural analogs.
Biological Activity
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the compound's biological activity, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C14H17N5O2S
- Molecular Weight : 301.38 g/mol
- CAS Number : 2770590-40-2
Research indicates that this compound acts primarily as an inhibitor of the Monopolar Spindle 1 (MPS1) kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 can lead to apoptosis in cancer cells by disrupting proper cell division. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core enhances the stability of the compound against metabolic degradation, thereby increasing its bioavailability and efficacy .
Efficacy in Preclinical Studies
-
Inhibition of MPS1 :
- The compound has shown potent inhibition of MPS1 with an IC50 value in the low nanomolar range. This indicates a strong affinity for the target kinase .
- In vitro studies demonstrated that treatment with this compound resulted in significant cell cycle arrest and subsequent apoptosis in various cancer cell lines.
- Selectivity :
Case Study 1: Breast Cancer Cell Lines
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in:
- A reduction in cell viability by approximately 70% at a concentration of 100 nM.
- Induction of apoptosis as evidenced by increased Annexin V staining.
Case Study 2: Ovarian Cancer Models
In preclinical models of ovarian cancer:
- The compound demonstrated significant tumor growth inhibition when administered at doses correlating with its IC50 values.
- Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors compared to controls.
Data Table: Summary of Biological Activity
| Activity | Value |
|---|---|
| IC50 against MPS1 | Low nanomolar range |
| Cell viability reduction | ~70% (100 nM) |
| Apoptosis induction | Positive (Annexin V) |
| Tumor growth inhibition | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
